molecular formula C11H13NO2 B256936 1-Ethyl-5-methoxy-1H-indole-2(3H)-one

1-Ethyl-5-methoxy-1H-indole-2(3H)-one

Cat. No. B256936
M. Wt: 191.23 g/mol
InChI Key: XOPWNYWRNPHVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methoxy-1H-indole-2(3H)-one, also known as 5-MeO-EI, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole alkaloids and is a derivative of the naturally occurring compound, serotonin. This chemical compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one is not fully understood. However, it has been suggested that it may act as a selective serotonin receptor agonist. It may also have an effect on the production of reactive oxygen species and the activity of various enzymes.

Biochemical And Physiological Effects

1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Ethyl-5-methoxy-1H-indole-2(3H)-one in lab experiments is that it is relatively easy to synthesize. It also has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-Ethyl-5-methoxy-1H-indole-2(3H)-one. One potential direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to investigate its potential use in cancer treatment and as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 5-Methoxyindole with Ethyl 2-bromoacetate in the presence of a base. Another method involves the reaction of 5-Methoxyindole with Ethyl chloroformate in the presence of a base.

Scientific Research Applications

1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.

properties

Product Name

1-Ethyl-5-methoxy-1H-indole-2(3H)-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-5-methoxy-3H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3

InChI Key

XOPWNYWRNPHVME-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2=C1C=CC(=C2)OC

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)OC

Origin of Product

United States

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